N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-25-18(12-14-23-25)16-9-7-15(8-10-16)11-13-22-20(26)21(27)24-17-5-3-4-6-19(17)28-2/h3-10,12,14H,11,13H2,1-2H3,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVQHUDIHFAGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been shown to interact with their targets through hydrogen bonding.
Biochemical Pathways
Similar compounds have been found to play a role in the nad+ salvage pathway, which is crucial for many biological processes including metabolism and aging.
Scientific Research Applications
Anticancer Activity
Research has indicated that N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide exhibits potential anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation by modulating key signaling pathways.
- Mechanism : The compound acts as a competitive inhibitor for ATP-binding sites on kinases, disrupting their function and leading to reduced cell growth and increased apoptosis in cancer cell lines.
Enzyme Inhibition
The compound has been shown to inhibit specific metabolic enzymes, affecting cellular energy production pathways. This inhibition can alter metabolic flux, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.
- Example : Inhibitory effects on enzymes involved in glycolysis have been documented, suggesting applications in metabolic disorders such as diabetes.
Antioxidant Properties
Compounds with similar structures have been associated with antioxidant activities. This compound is hypothesized to exhibit similar properties, contributing to cellular protection against oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated related pyrazole derivatives for anti-tumor activity; some derivatives exhibited significant inhibition of cancer cell lines. |
| Study 2 | Demonstrated that the compound inhibits specific metabolic enzymes, affecting cellular energy production pathways. |
| Study 3 | Reported on the structure-activity relationship of similar compounds; highlighted the importance of substituents on pyrazole rings for enhancing biological activity. |
Biochemical Properties
The compound interacts with several enzymes and proteins within biochemical pathways:
Enzyme Inhibition
It binds to active sites of specific enzymes, preventing substrate access and subsequent catalytic activity. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated metabolism.
Gene Expression Modulation
This compound has been observed to downregulate genes associated with cell proliferation, suggesting potential applications in cancer therapy where controlling cell growth is crucial.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with three ethanediamide derivatives from recent literature:
Key Observations:
Substituent Diversity: The target compound features a methylsulfanyl group, enhancing lipophilicity compared to the methoxy (-OMe) and chloro (-Cl) groups in . Sulfur-containing groups may improve membrane permeability but could also increase metabolic instability . The thiazole-acetamide hybrid in offers rigidity and hydrogen-bonding sites, which may favor kinase or protease inhibition .
Molecular Weight and Drug-Likeness :
Computational and Experimental Characterization
Structural Analysis Tools
- SHELX (): Widely used for small-molecule crystallography, SHELX could resolve the target compound’s conformation, particularly the orientation of the pyrazole and methylsulfanyl groups .
- AutoDock (): Molecular docking studies using AutoDock4 suggest that the methylsulfanyl group in the target compound may form hydrophobic interactions with receptor pockets, similar to sulfur-containing analogs in .
- ORTEP (): ORTEP-3 visualizations could highlight steric effects between the pyrazole ring and adjacent substituents .
Spectral Data
- The pyrazole C-H stretch (~3100 cm⁻¹) and methylsulfanyl S-C vibrations (~700 cm⁻¹) would be critical markers for the target .
Preparation Methods
Cyclocondensation of Phenylhydrazine with β-Ketoester
Phenylhydrazine reacts with ethyl acetoacetate under acidic conditions to form 1-methyl-3-phenyl-1H-pyrazol-5-ol. Subsequent methylation with methyl iodide in the presence of a base (e.g., K₂CO₃) yields 1-methyl-1H-pyrazole-5-yl phenyl derivatives.
Reaction Conditions :
Functionalization with Ethylamine
The phenyl ring is brominated at the para position using Br₂/FeBr₃, followed by a Ullmann coupling with ethylamine to introduce the ethylamine side chain.
Key Steps :
-
Bromination :
-
Coupling :
Synthesis of 2-(Methylsulfanyl)aniline
Thiolation of 2-Nitroaniline
2-Nitroaniline undergoes thiolation using methyl disulfide (CH₃SSCH₃) in the presence of Cu(OAc)₂, followed by reduction of the nitro group to an amine.
Procedure :
-
Thiolation :
-
Reduction :
Formation of the Ethanediamide Core
Stepwise Amide Coupling
The ethanediamide bond is formed via sequential coupling of 4-(1-methylpyrazol-5-yl)phenylethylamine and 2-(methylsulfanyl)aniline with oxalyl chloride.
Reaction Scheme :
-
First Amidation :
-
Reagents : Oxalyl chloride (1 equiv), DMAP (catalytic)
-
Solvent : THF
-
Temperature : 0°C → RT
-
Yield : 80%
-
-
Second Amidation :
-
Reagents : 2-(Methylsulfanyl)aniline (1.2 equiv)
-
Solvent : THF
-
Temperature : RT
-
Yield : 65%
-
Alternative Routes and Optimization
One-Pot Coupling Using HATU
A high-yield alternative employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to activate oxalic acid for simultaneous coupling with both amines.
Conditions :
Q & A
Q. Table 1: Key Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Minimizes degradation |
| Catalyst | DCC (1.2 eq) | Maximizes coupling efficiency |
| Reaction Time | 12–24 hrs | Balances completion vs. side reactions |
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies functional groups (e.g., methylsulfanyl, pyrazole) and confirms regiochemistry .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry (HRMS): Validates molecular weight (<5 ppm error) and fragmentation patterns .
- X-ray Crystallography: Resolves bond lengths/angles and confirms stereochemistry, if single crystals are obtainable .
Advanced: How should researchers address contradictions between in vitro and in vivo bioactivity data?
Methodological Answer:
Discrepancies may arise from pharmacokinetic (PK) or physicochemical factors:
- Solubility Assessment: Use shake-flask method or HPLC-UV to measure aqueous solubility; modify via salt formation or prodrug strategies if poor .
- Metabolic Stability: Conduct liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., methylsulfanyl oxidation) .
- Bioavailability Studies: Compare AUC (area under the curve) in plasma after oral vs. IV administration in rodent models .
Advanced: What strategies are effective for designing derivatives with enhanced target selectivity?
Methodological Answer:
- Functional Group Replacement:
- Replace methylsulfanyl with sulfone/sulfonamide to modulate electron density and H-bonding .
- Introduce halogen substituents (F, Cl) on the phenyl ring to enhance lipophilicity and target affinity .
- Computational Modeling:
- Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins .
- Use QSAR models to correlate substituent properties (logP, polar surface area) with activity .
Q. Table 2: Derivative Design Case Study
| Modification | Bioactivity Shift | Rationale |
|---|---|---|
| Sulfone replacement | 3x higher IC50 vs. kinase X | Enhanced H-bonding with catalytic lysine |
| Fluorine at para-position | Improved logP (2.1 → 2.8) | Increased membrane permeability |
Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement Assays:
- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (KD, kon/koff) to purified targets .
- Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in lysates upon compound treatment .
- Pathway Analysis:
- RNA-seq/proteomics to identify downstream effectors (e.g., apoptosis markers like caspase-3) .
- CRISPR-Cas9 knockout of putative targets to assess resistance .
Basic: What are the recommended protocols for stability testing under varying conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Hydrolysis: Incubate at 40°C (0.1M HCl/NaOH) for 48 hrs; monitor via HPLC .
- Photostability: Expose to UV light (ICH Q1B guidelines) for 24–72 hrs; assess degradation products .
- Long-Term Stability: Store at 25°C/60% RH for 6–12 months; track purity and crystallinity (PXRD) .
Advanced: How can in silico tools predict potential off-target interactions?
Methodological Answer:
- Pharmacophore Screening: Use Schrödinger’s Phase or MOE to match against databases like ChEMBL .
- Molecular Dynamics (MD): Simulate binding to homologous proteins (e.g., kinase family members) to assess selectivity .
- Toxicity Prediction: Apply Derek Nexus or ProTox-II to flag risks (e.g., hepatotoxicity, mutagenicity) .
Basic: What in vitro assays are suitable for preliminary toxicity profiling?
Methodological Answer:
- Cytotoxicity: MTT/WST-1 assays on HEK-293 or HepG2 cells (IC50 > 10 µM considered low risk) .
- hERG Inhibition: Patch-clamp or FLIPR assays to assess cardiac liability (IC50 > 30 µM preferred) .
- CYP Inhibition: Fluorogenic assays for CYP3A4/2D6 to predict drug-drug interactions .
Advanced: How can researchers resolve spectral ambiguities in structural characterization?
Methodological Answer:
- Isotopic Labeling: Synthesize deuterated analogs to assign overlapping 1H NMR signals .
- Dynamic NMR: Heat samples to 50–60°C to coalesce split signals caused by slow conformational exchange .
- DFT Calculations: Compare computed (Gaussian) and experimental 13C NMR shifts to validate tautomers .
Advanced: What strategies improve yield in multi-step synthetic routes?
Methodological Answer:
- Intermediate Trapping: Use scavenger resins (e.g., polymer-bound carbodiimide) to remove excess reagents .
- Flow Chemistry: Implement continuous flow for exothermic steps (e.g., nitration) to enhance control and scalability .
- Design of Experiments (DoE): Apply factorial designs to optimize interdependent variables (e.g., temp, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
